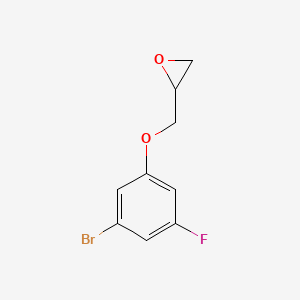

2-(3-Bromo-5-fluorophenoxymethyl)oxirane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Bromo-5-fluorophenoxymethyl)oxirane is an organic compound with the molecular formula C9H8BrFO2. It is a member of the oxirane family, characterized by a three-membered ring structure containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane typically involves the reaction of 3-bromo-5-fluorophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluorophenoxymethyl)oxirane undergoes various chemical reactions, including:

Nucleophilic substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-substituted alcohols.

Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.

Reduction: Reduction reactions can convert the oxirane ring into an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: β-substituted alcohols, amines, and thiols.

Oxidation: Diols and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Scientific Research Applications

2-(3-Bromo-5-fluorophenoxymethyl)oxirane has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly as a precursor for bioactive molecules.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.

Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluorophenoxymethyl)oxirane involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the strained three-membered oxirane ring, which is highly susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Bromo-4-fluorophenoxymethyl)oxirane

- 2-(3-Chloro-5-fluorophenoxymethyl)oxirane

- 2-(3-Bromo-5-chlorophenoxymethyl)oxirane

Uniqueness

2-(3-Bromo-5-fluorophenoxymethyl)oxirane is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This combination of substituents can lead to distinct chemical and physical properties compared to similar compounds .

Biological Activity

2-(3-Bromo-5-fluorophenoxymethyl)oxirane, also known by its CAS number 1515051-28-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique oxirane (epoxide) structure, which is known to participate in various chemical reactions, including those relevant to biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrFO. The presence of bromine and fluorine atoms in the phenoxy group enhances the compound's lipophilicity and reactivity, which are critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The epoxide group can react with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is common among epoxide-containing compounds.

- Receptor Modulation : The compound may interact with specific receptors in cellular signaling pathways, altering physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties through disruption of microbial cell membranes or interference with metabolic processes.

Antimicrobial Studies

Research has indicated that compounds with similar structures have shown significant antimicrobial activity. For instance, studies on brominated and fluorinated phenolic compounds have demonstrated their effectiveness against various pathogenic bacteria.

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Potentially Antimicrobial | Disruption of cell membranes |

| 8-Bromo-6-chloroflavone | Bactericidal | Inhibition of growth in pathogenic bacteria |

| 6-Methyl-8-nitroflavone | Probiotic Modulation | Enhancement of beneficial gut bacteria |

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of similar epoxide compounds on cancer cell lines. Results showed that these compounds induced apoptosis in cancer cells through activation of caspase pathways, suggesting a potential role for this compound in cancer therapy.

- Inflammation Models : In animal models of inflammation, compounds with structural similarities were found to reduce pro-inflammatory cytokines significantly. This suggests that this compound could have anti-inflammatory properties.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of halogenated phenolic compounds:

- Increased Potency : The inclusion of trifluoromethyl groups in phenolic structures has been shown to enhance the potency of these compounds in inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

- Synergistic Effects : Studies have reported that combining halogenated compounds with other therapeutic agents can yield synergistic effects, enhancing overall efficacy against diseases such as cancer .

Properties

IUPAC Name |

2-[(3-bromo-5-fluorophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c10-6-1-7(11)3-8(2-6)12-4-9-5-13-9/h1-3,9H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYLDVSLWMFGMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC(=CC(=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.